molecular formula C19H24N4O4S2 B10890760 2-[(2-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-6-propylpyrimidin-4-ol

2-[(2-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-6-propylpyrimidin-4-ol

Cat. No.: B10890760
M. Wt: 436.6 g/mol
InChI Key: XBIMBKBUEDOMLD-UHFFFAOYSA-N
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Description

2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE is a complex organic compound featuring a pyrimidine ring, an imidazolidinyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE typically involves multiple steps, starting with the preparation of the pyrimidine and imidazolidinyl intermediates. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Coupling of Intermediates: The final step involves coupling the pyrimidine and imidazolidinyl intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to thiols under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and imidazolidinyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce thiols.

Scientific Research Applications

2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and imidazolidinyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]-N-PHENYLACETAMIDE
  • 4-HYDROXY-2-MERCAPTO-6-PROPYLPYRIMIDINE

Uniqueness

2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H24N4O4S2

Molecular Weight

436.6 g/mol

IUPAC Name

2-[2-[3-(4-methylphenyl)sulfonylimidazolidin-1-yl]-2-oxoethyl]sulfanyl-4-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C19H24N4O4S2/c1-3-4-15-11-17(24)21-19(20-15)28-12-18(25)22-9-10-23(13-22)29(26,27)16-7-5-14(2)6-8-16/h5-8,11H,3-4,9-10,12-13H2,1-2H3,(H,20,21,24)

InChI Key

XBIMBKBUEDOMLD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)N2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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